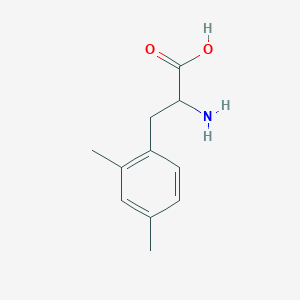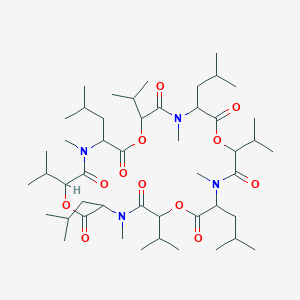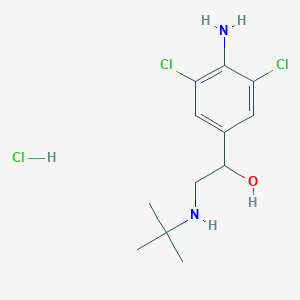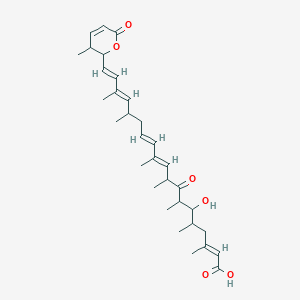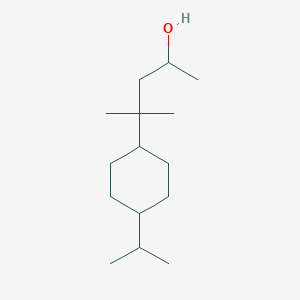![molecular formula C13H16O4 B019912 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid CAS No. 101756-25-6](/img/structure/B19912.png)
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid, also known as MPPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemische Und Physiologische Effekte
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In a study on rats, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was found to reduce inflammation and pain in a dose-dependent manner. 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid was also found to have a low toxicity profile, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. In medicinal chemistry, further research is needed to optimize the structure of 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid and develop more potent and selective COX-2 inhibitors for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be used as a building block for the synthesis of novel polymers with unique properties for various applications. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be further studied for its potential to remove heavy metal ions from contaminated water. Overall, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has the potential to be a valuable tool for scientific research in various fields.
Synthesemethoden
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylphenylpropanol with ethyl chloroformate to form 4-methylphenylpropanoate, which is then reacted with ethyl 2-oxoacetate to form 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for pain management. In materials science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, 3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid has been studied for its ability to remove heavy metal ions from contaminated water.
Eigenschaften
CAS-Nummer |
101756-25-6 |
|---|---|
Produktname |
3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid |
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
3-[1-(4-methylphenyl)propoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-11(17-13(16)8-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
DXFANIGIQOZRMR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)C)OC(=O)CC(=O)O |
Synonyme |
3-[1-(4-methylphenyl)propoxy]-3-oxo-propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







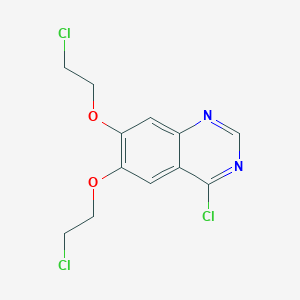
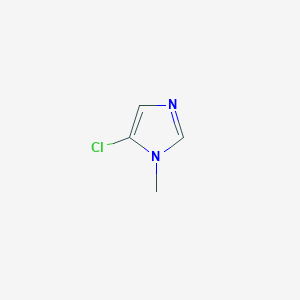
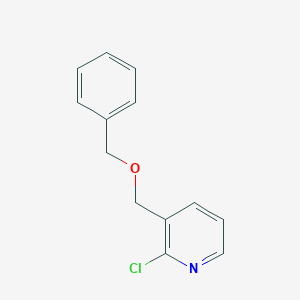

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
